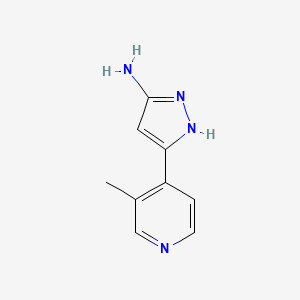
Indothiazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indothiazinone typically involves the direct 3-acylation of indole in the presence of a Lewis acid. One common method includes the reaction of indole with thiazole-3-carbonyl chloride in the presence of diethylaluminium chloride in dichloromethane at 0°C . This method ensures high regioselectivity and yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes it feasible for large-scale production .
化学反应分析
Types of Reactions: Indothiazinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Indothiazinone has been identified as a potential antiplatelet agent, making it a promising candidate for cardiovascular disease treatment. It inhibits the binding of fibrinogen to integrin αIIbβ3, thereby preventing platelet aggregation . Additionally, this compound and its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .
作用机制
The mechanism of action of indothiazinone involves its interaction with integrin αIIbβ3, a receptor crucial for platelet aggregation. By inhibiting the talin-induced activation of integrin αIIbβ3, this compound effectively prevents platelet aggregation. This mechanism is supported by surface plasmon resonance and molecular dynamics studies .
相似化合物的比较
Thiazolidine Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indiacens A and B: These are prenyl indoles with similar structural features and biological activities.
Uniqueness: Indothiazinone stands out due to its dual presence of indole and thiazole moieties, which confer unique chemical reactivity and biological activity. Its potential as an antiplatelet agent further distinguishes it from other similar compounds .
属性
分子式 |
C12H8N2OS |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
1H-indol-3-yl(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |
InChI 键 |
DFYPIVYFSGGXGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)



